(Triphenylphosphoranylidene)acetonitrile

Catalog No.
S704475
CAS No.
16640-68-9
M.F
C20H16NP
M. Wt
301.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Triphenylphosphoranylidene)acetonitrile

CAS Number

16640-68-9

Product Name

(Triphenylphosphoranylidene)acetonitrile

IUPAC Name

2-(triphenyl-λ5-phosphanylidene)acetonitrile

Molecular Formula

C20H16NP

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C20H16NP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H

InChI Key

APISVOVOJVZIBA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(=CC#N)(C2=CC=CC=C2)C3=CC=CC=C3

Organic Synthesis

(Triphenylphosphoranylidene)acetonitrile serves as a versatile building block in organic synthesis due to its unique reactivity profile. The presence of the electron-withdrawing triphenylphosphine group activates the methylene group, making it susceptible to nucleophilic attack. This property allows for the formation of various carbon-carbon bonds through reactions like:

  • Wittig reaction

    (Triphenylphosphoranylidene)acetonitrile reacts with carbonyl compounds (aldehydes and ketones) to form alkenes in a stereoselective manner.

  • Horner-Wadsworth-Emmons (HWE) reaction

    This reaction utilizes (Triphenylphosphoranylidene)acetonitrile to generate α,β-unsaturated carbonyl compounds by reacting with aldehydes and ketones.

  • Phosphonium ylide formation

    The compound can be deprotonated by strong bases to generate a phosphonium ylide, which acts as a nucleophile in various C-C bond forming reactions.

Catalyst Development

(Triphenylphosphoranylidene)acetonitrile can be employed as a ligand in the development of transition-metal catalysts. The triphenylphosphine group acts as a Lewis base, coordinating with the metal center and influencing its catalytic activity. These catalysts find applications in various organic transformations, including:

  • Hydrocarbon metathesis

    This process involves the exchange of alkylidene groups between olefins, and (Triphenylphosphoranylidene)acetonitrile-based catalysts have been explored for this purpose.

  • C-H bond activation

    The activation of inert C-H bonds is a crucial step in many synthetic processes, and (Triphenylphosphoranylidene)acetonitrile-ligated catalysts have been investigated for this transformation.

(Triphenylphosphoranylidene)acetonitrile, with the chemical formula C20_{20}H16_{16}N\text{P}, is a stable phosphonium ylide characterized by the presence of a triphenylphosphoranylidene group attached to an acetonitrile moiety. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in reactions involving carbonyl compounds through the Wittig reaction. Its structure consists of a phosphorus atom bonded to three phenyl groups and a carbon atom from acetonitrile, contributing to its unique reactivity and stability in various chemical environments .

(Triphenylphosphoranylidene)acetonitrile acts as a nucleophile in the Wittig reaction. The negatively charged carbon atom attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a new C-C double bond and the expulsion of the triphenylphosphine oxide leaving group [].

(Triphenylphosphoranylidene)acetonitrile is likely to be irritating to the skin, eyes, and respiratory system. It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood []. Specific data on its toxicity is not widely available. As with most organic compounds, it is flammable and should be kept away from heat sources.

(Triphenylphosphoranylidene)acetonitrile primarily participates in the Wittig reaction, where it acts as a nucleophile that reacts with carbonyl compounds to form alkenes. The general reaction can be summarized as follows:

  • Wittig Reaction:
    R2C=O+ Triphenylphosphoranylidene acetonitrileR2C=CHR+Ph3P=O\text{R}_2C=O+\text{ Triphenylphosphoranylidene acetonitrile}\rightarrow \text{R}_2C=CH-R'+\text{Ph}_3P=O

In addition to the Wittig reaction, this compound can also engage in carbonylation and hydrogenation reactions, making it useful in synthesizing various organic compounds .

Recent studies have highlighted the biological significance of (Triphenylphosphoranylidene)acetonitrile, particularly in the synthesis of largazole analogues, which exhibit potent cell growth inhibition. These analogues are being investigated for their potential therapeutic applications, especially in cancer treatment . The compound's ability to form stable complexes with biological targets may contribute to its efficacy in medicinal chemistry.

The synthesis of (Triphenylphosphoranylidene)acetonitrile generally involves the following methods:

  • Wittig Reaction: This method involves reacting triphenylphosphine with an appropriate carbonyl compound followed by treatment with acetonitrile.
  • Phosphonium Salt Formation: The initial formation of a phosphonium salt from triphenylphosphine and an alkyl halide can precede the generation of the ylide.
  • Direct Ylide Formation: In some protocols, direct ylide formation from triphenylphosphine and acetonitrile under basic conditions is employed .

(Triphenylphosphoranylidene)acetonitrile finds extensive applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing alkenes through the Wittig reaction.
  • Catalysis: This compound serves as a catalyst in several organic transformations, including carbonylation and hydrogenation processes.
  • Medicinal Chemistry: Its derivatives are explored for potential anti-cancer activities and other therapeutic applications .

Studies have shown that (Triphenylphosphoranylidene)acetonitrile interacts with various carbonyl compounds, leading to diverse outcomes depending on the nature of the reactants involved. The specificity of these interactions makes it a valuable tool for exploring reaction mechanisms and developing new synthetic pathways. Furthermore, ongoing research into its biological interactions aims to elucidate its potential effects on cellular processes .

Several compounds share structural or functional similarities with (Triphenylphosphoranylidene)acetonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphorus CompoundActs as a precursor for ylide formation
Benzylidene triphenylphosphoraneYlideUsed in similar reactions but varies in reactivity
PhenyldiphenylphosphinePhosphorus CompoundExhibits different reactivity patterns
(Dimethylamino)(triphenyl)phosphoniumQuaternary AmmoniumDifferent nitrogen functionality affecting reactivity

The uniqueness of (Triphenylphosphoranylidene)acetonitrile lies in its stability and reactivity profile, particularly as a Wittig reagent compared to other phosphonium ylides, which may not exhibit the same efficiency or selectivity in reactions.

Classical Synthesis Approaches

The classical synthesis of (triphenylphosphoranylidene)acetonitrile primarily relies on the deprotonation of phosphonium salt precursors [1]. The fundamental approach involves the preparation of triphenylphosphonium acetonitrile salts followed by deprotonation using strong bases to generate the ylide structure [21]. This methodology represents the cornerstone of traditional Wittig reagent preparation and has been extensively documented in the literature [17].

The primary classical route involves the initial nucleophilic substitution reaction between triphenylphosphine and haloacetonitrile compounds [21]. Triphenylphosphine readily undergoes nucleophilic attack on the carbon center of chloroacetonitrile or bromoacetonitrile through an S_N2 mechanism, forming the corresponding triphenylphosphonium acetonitrile halide salt [22]. This reaction typically proceeds under mild conditions and demonstrates excellent reproducibility when conducted in aprotic solvents such as toluene or dichloromethane [21].

The subsequent deprotonation step represents the critical transformation in classical synthesis protocols [23]. Strong bases including sodium amide, potassium amide, or organolithium reagents such as n-butyllithium effectively remove the acidic hydrogen adjacent to the phosphonium center [21]. The deprotonation reaction generates the desired ylide structure characterized by the carbon-phosphorus double bond with significant carbanionic character [17]. Literature reports indicate that potassium amide in liquid ammonia provides particularly effective deprotonation conditions, yielding high-purity products [3].

Alternative classical approaches utilize the cyanation of methylenetriphenylphosphorane with para-tolyl cyanate [1]. This methodology represents a direct route to the target compound without requiring haloacetonitrile starting materials. The reaction proceeds through nucleophilic attack of the methylenetriphenylphosphorane on the electrophilic carbon center of the cyanate reagent [1]. Additionally, classical synthetic routes have explored the reaction of acrylonitrile with (methoxycarbonylmethylene)triphenylphosphorane as an alternative pathway [1].

Modern Synthetic Routes

Contemporary synthetic methodologies for (triphenylphosphoranylidene)acetonitrile have incorporated advanced reaction conditions and catalytic systems to improve efficiency and selectivity [7]. Modern approaches emphasize the development of one-pot synthetic protocols that minimize intermediate isolation steps and reduce overall reaction times [8].

Recent investigations have demonstrated the effectiveness of transylidation reactions as modern synthetic routes [19]. These protocols involve the reaction of alkyl chloroformates or acetyl chloride with (cyanomethylene)triphenylphosphorane under controlled conditions [19]. The transylidation approach proceeds through the formation of intermediate phosphonium species that subsequently undergo rearrangement to yield the desired ylide product [19]. Benzene has been identified as the optimal solvent for these transformations, with reaction times typically ranging from six hours at room temperature [19].

Modern synthetic routes have also incorporated microwave-assisted synthesis protocols to accelerate reaction rates and improve yields [13]. These methodologies utilize controlled microwave irradiation to enhance molecular interactions and reduce activation energy barriers [13]. The application of microwave assistance has demonstrated particular effectiveness in base-catalyzed deprotonation reactions, where traditional heating methods may require extended reaction times [13].

Electrochemical synthesis approaches represent another advancement in modern synthetic methodologies [8]. These protocols utilize controlled electrochemical potentials to facilitate the formation of ylide structures through controlled electron transfer processes [8]. Electrochemical methods offer precise control over reaction conditions and demonstrate excellent reproducibility across different scales [8].

The development of solvent-free synthetic protocols has emerged as a significant advancement in modern synthesis [15]. These methodologies eliminate the need for organic solvents through the use of solid-phase reactions or neat reaction conditions [15]. Solvent-free approaches demonstrate enhanced atom economy and reduced environmental impact while maintaining high product yields [15].

Scale-up Considerations for Laboratory and Industry

The translation of laboratory-scale synthesis to industrial production requires comprehensive evaluation of reaction parameters, equipment compatibility, and process optimization strategies [27]. Scale-up considerations for (triphenylphosphoranylidene)acetonitrile synthesis encompass multiple factors including heat transfer efficiency, mixing dynamics, and safety protocols [25].

Temperature control represents a critical parameter in scale-up operations due to the exothermic nature of phosphonium salt formation reactions [25]. Industrial-scale synthesis requires robust heat removal systems to maintain optimal reaction temperatures and prevent thermal decomposition of products [25]. The implementation of continuous cooling systems and temperature monitoring protocols ensures consistent product quality across different batch sizes [25].

Mixing efficiency becomes increasingly important at industrial scales where mass transfer limitations may affect reaction kinetics [25]. The selection of appropriate agitation systems and reactor geometries ensures uniform distribution of reactants and maintains reaction efficiency [25]. Industrial protocols typically incorporate high-efficiency impeller designs and optimized mixing speeds to achieve homogeneous reaction conditions [25].

The handling of strong bases required for ylide formation presents particular challenges at industrial scales [25]. Safety considerations necessitate the implementation of specialized handling protocols and containment systems for reagents such as organolithium compounds or metal amides [25]. Industrial synthesis protocols often incorporate automated addition systems to minimize personnel exposure and ensure precise reagent delivery [25].

Equipment material compatibility represents another crucial consideration for scale-up operations [25]. The corrosive nature of some reagents and intermediates requires the selection of appropriate reactor materials and sealing systems [25]. Stainless steel reactors with specialized coatings or glass-lined vessels may be necessary to prevent equipment degradation and product contamination [25].

Process monitoring and quality control systems become essential at industrial scales [28]. Continuous monitoring of reaction progress through spectroscopic methods or analytical sampling ensures consistent product quality [28]. The implementation of real-time analytical systems enables rapid detection of process deviations and facilitates corrective actions [28].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for (triphenylphosphoranylidene)acetonitrile has gained significant attention in recent years [13]. Green chemistry approaches focus on reducing environmental impact through the elimination of hazardous solvents, the implementation of catalytic processes, and the optimization of atom economy [15].

Solvent-free synthesis protocols represent a primary focus of green chemistry approaches [15]. These methodologies eliminate the need for organic solvents through the use of solid-phase reactions, neat reaction conditions, or alternative reaction media [15]. Ultrasonic irradiation has been successfully employed to facilitate solvent-free synthesis, providing enhanced reaction rates and improved yields compared to traditional methods [16]. The application of ultrasonic energy promotes molecular interactions and accelerates reaction kinetics without requiring high temperatures or extended reaction times [16].

Aqueous reaction systems have been explored as environmentally benign alternatives to organic solvents [13]. Water-based synthesis protocols demonstrate reduced environmental impact and enhanced safety profiles compared to traditional organic solvent systems [13]. The development of water-compatible reaction conditions requires careful optimization of pH, temperature, and reagent concentrations to maintain reaction efficiency [13].

Catalytic approaches represent another significant advancement in green chemistry methodologies [15]. The use of recyclable catalysts reduces waste generation and improves overall process sustainability [15]. Heterogeneous catalysts offer particular advantages in green synthesis protocols, as they can be easily separated from reaction products and reused in subsequent reactions [15].

Microwave-assisted synthesis has been identified as an effective green chemistry approach due to its enhanced energy efficiency and reduced reaction times [13]. Microwave irradiation provides selective heating of reaction components, leading to improved energy utilization and reduced overall energy consumption [13]. The implementation of microwave-assisted protocols has demonstrated yields exceeding ninety percent for related phosphorus-containing compounds [13].

The optimization of reaction conditions to minimize waste generation represents a fundamental principle of green chemistry approaches [15]. Process intensification strategies focus on maximizing product yields while minimizing byproduct formation [15]. These methodologies often incorporate one-pot synthetic protocols that eliminate intermediate purification steps and reduce overall waste generation [15].

Purification Strategies

The purification of (triphenylphosphoranylidene)acetonitrile requires specialized strategies due to the compound's sensitivity to air and moisture [10]. Effective purification protocols must balance product recovery with purity requirements while maintaining the stability of the ylide structure [24].

Recrystallization represents the most widely employed purification method for (triphenylphosphoranylidene)acetonitrile [35]. The selection of appropriate recrystallization solvents is critical for achieving high purity while maintaining acceptable recovery yields [37]. Ethanol has been identified as an effective recrystallization solvent, providing good solubility at elevated temperatures and promoting crystal formation upon cooling [19]. The recrystallization process typically involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature to promote crystal formation [19].

Alternative recrystallization solvents include methanol, isopropanol, and acetonitrile, each offering different solubility characteristics and crystal morphologies [35]. The choice of recrystallization solvent significantly affects the final crystal habit and may influence the physical properties of the purified product [35]. Systematic solvent screening studies have demonstrated that different solvents can produce variations in crystallinity and dissolution behavior [35].

Column chromatography provides an effective alternative purification method, particularly for compounds that are difficult to recrystallize [36]. Silica gel represents the most commonly used stationary phase for the chromatographic purification of phosphorus ylides [36]. The selection of appropriate mobile phase compositions is critical for achieving effective separation while maintaining compound stability [36]. Typical mobile phase systems employ mixtures of polar and nonpolar solvents to optimize separation efficiency [36].

Flash chromatography offers enhanced separation efficiency compared to traditional gravity-driven column chromatography [36]. The application of positive pressure accelerates the elution process and reduces compound decomposition during purification [36]. Flash chromatography systems typically employ specialized equipment designed to maintain consistent flow rates and pressure conditions [36].

Specialized purification techniques may be required for air-sensitive compounds [24]. Inert atmosphere conditions using nitrogen or argon gas protect the ylide structure from oxidative degradation during purification [24]. The implementation of Schlenk line techniques or glove box operations ensures product stability throughout the purification process [24].

High-performance liquid chromatography represents the most sophisticated purification approach for achieving exceptional purity levels [34]. Analytical and preparative high-performance liquid chromatography systems provide precise control over separation conditions and enable the isolation of high-purity fractions [34]. The selection of appropriate stationary phases and mobile phase compositions requires optimization based on the specific impurity profile of the crude product [34].

Purification MethodTypical Yield (%)Purity Achieved (%)Processing Time
Recrystallization from ethanol75-8595-984-6 hours
Column chromatography (silica gel)70-8096-992-4 hours
Flash chromatography80-9098-99.51-2 hours
High-performance liquid chromatography60-75>99.53-5 hours

The optimization of purification conditions requires careful consideration of multiple factors including solvent selection, temperature control, and processing time [12]. Commercial suppliers typically achieve purity levels exceeding 96% through optimized purification protocols [12]. The final product should be stored under inert atmosphere conditions to prevent degradation and maintain long-term stability [24].

Wittig Reaction Pathways

(Triphenylphosphoranylidene)acetonitrile serves as a versatile reagent in Wittig reactions, functioning as a stabilized ylide that reacts with various carbonyl compounds to form α,β-unsaturated nitriles [2] [3]. The compound demonstrates exceptional reactivity patterns that distinguish it from other phosphorus ylides due to the electron-withdrawing nature of the nitrile group, which provides significant stabilization to the ylide structure.

Stereoselectivity in Olefination Reactions

The stereoselectivity of (triphenylphosphoranylidene)acetonitrile in olefination reactions exhibits a strong preference for E-alkene formation, particularly with aldehydes where high E-selectivity is consistently observed [2] [3]. This selectivity arises from the stabilized nature of the ylide, which promotes the formation of the thermodynamically favored E-isomer through a mechanism involving sequential transition states.

Recent mechanistic studies utilizing carbon-13 kinetic isotope effects and molecular dynamics calculations have revealed that the reaction proceeds through a two-stage mechanism involving separate carbon-carbon and phosphorus-oxygen bond formations [4] [5]. The stereoselectivity is governed by the relative stability of the oxaphosphetane intermediates, with the E-configuration being favored due to minimized steric interactions between the bulky triphenylphosphine group and the substrate.

Substrate TypeE-SelectivityReaction ConditionsTypical Yield
Aldehydes>90%Mild conditions70-95%
Ketones70-85%Elevated temperature45-85%
LactonesVariableCatalytic conditions60-90%
Esters80-90%Solvent dependent55-85%

Reaction with Aldehydes and Ketones

(Triphenylphosphoranylidene)acetonitrile demonstrates distinct reactivity patterns when reacting with aldehydes versus ketones [2] [3]. Aldehydes generally provide higher yields and better stereoselectivity due to reduced steric hindrance around the carbonyl carbon. The reaction mechanism involves initial nucleophilic attack by the ylide carbon on the electrophilic carbonyl carbon, followed by cyclization to form the oxaphosphetane intermediate.

Aromatic aldehydes typically react more readily than aliphatic aldehydes, with electron-withdrawing substituents on the aromatic ring enhancing the electrophilicity of the carbonyl carbon [6] [7]. The reaction proceeds optimally under mild conditions, often at room temperature or with slight heating, and can be performed in various solvents including dichloromethane, tetrahydrofuran, and toluene.

Ketones present greater challenges due to increased steric hindrance and reduced electrophilicity compared to aldehydes. However, successful reactions can be achieved with elevated temperatures and extended reaction times [6] [7]. Cyclic ketones generally provide better results than acyclic ketones, with five- and six-membered ring systems showing particularly good reactivity.

Formation of α,β-Unsaturated Nitriles

The primary synthetic utility of (triphenylphosphoranylidene)acetonitrile lies in its ability to form α,β-unsaturated nitriles through Wittig olefination [3] [8]. This transformation provides direct access to these valuable synthetic intermediates, which serve as important building blocks in organic synthesis due to their dual functionality as both alkenes and nitriles.

The mechanism of α,β-unsaturated nitrile formation involves the characteristic Wittig reaction sequence, beginning with the formation of a betaine intermediate that rapidly cyclizes to form the oxaphosphetane [4] [5]. The oxaphosphetane then undergoes fragmentation to yield the desired α,β-unsaturated nitrile and triphenylphosphine oxide as a byproduct.

The scope of this transformation is broad, encompassing various carbonyl partners including simple aldehydes, aromatic aldehydes, heterocyclic aldehydes, and selected ketones. The reaction tolerates a wide range of functional groups, making it particularly valuable for complex synthetic sequences.

Interaction with Carboxylic Acids

EDCI and DMAP-Mediated Transformations

The interaction of (triphenylphosphoranylidene)acetonitrile with carboxylic acids in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine represents a significant synthetic methodology for accessing cyanoketophosphorane derivatives [3] [9]. This transformation proceeds through a unique mechanism involving the activation of the carboxylic acid by the carbodiimide coupling reagent, followed by nucleophilic attack by the ylide.

The reaction mechanism involves initial formation of an O-acylurea intermediate through the reaction of the carboxylic acid with EDCI. This activated intermediate then undergoes nucleophilic attack by the ylide, with DMAP serving as a nucleophilic catalyst to facilitate the transformation [9] [10]. The resulting cyanoketophosphorane products represent a unique class of compounds that combine the reactivity of both phosphorus ylides and ketones.

Carboxylic Acid TypeReaction TimeTemperatureYield Range
Benzoic acid2-6 hRoom temperature65-85%
Aliphatic acids4-8 hRoom temperature60-80%
Aromatic acids3-7 hRoom temperature70-90%
Heterocyclic acids6-12 hRoom temperature55-75%

Formation of Cyanoketophosphoranes

The formation of cyanoketophosphoranes through the EDCI/DMAP-mediated reaction represents a novel synthetic approach to these multifunctional compounds [3] [11]. These products retain the reactivity of the phosphorus ylide while incorporating the electrophilic character of the ketone functionality, making them valuable intermediates for further synthetic transformations.

The cyanoketophosphorane products can undergo subsequent reactions including ozonolysis followed by nucleophilic addition of amines or alcohols to yield α-keto amides or α-keto esters respectively [3] [11]. This synthetic sequence provides a convenient route to these important pharmacophoric units, which are frequently encountered in enzyme inhibitors and bioactive compounds.

The reaction scope encompasses various carboxylic acid substrates, including both aromatic and aliphatic acids. Aromatic acids generally provide higher yields and faster reaction rates, while aliphatic acids require longer reaction times but still afford good yields of the desired products [9] [10].

Michael Addition Pathways

(Triphenylphosphoranylidene)acetonitrile participates in Michael addition reactions as a nucleophilic partner, demonstrating its versatility beyond traditional Wittig chemistry [12] [13]. The compound can undergo direct Michael addition to various electron-deficient alkenes, providing access to functionalized nitrile compounds through carbon-carbon bond formation.

The Michael addition reactions proceed through the nucleophilic attack of the ylide carbon on the β-carbon of α,β-unsaturated electrophiles. The reaction is facilitated by the stabilizing effect of the nitrile group, which helps to stabilize the resulting carbanion intermediate [13] [14]. The reaction typically requires mild heating or base catalysis to proceed efficiently.

Electrophile TypeReaction TypeConditionsSelectivity
AlkenesDirect additionMild heatingGood
AcrylatesConjugate additionRoom temperatureExcellent
Vinyl ketonesβ-additionCatalyticModerate
AllenesUmpolung additionBase catalyzedHigh

Cycloaddition Reactions

(Triphenylphosphoranylidene)acetonitrile participates in various cycloaddition reactions, demonstrating its ability to function as a two-carbon synthon in the construction of cyclic structures [15] [16]. The compound can undergo [2+2] cycloaddition reactions with appropriate partners, leading to the formation of four-membered rings that can subsequently be transformed into other cyclic systems.

The cycloaddition reactivity is influenced by the electronic properties of the ylide, with the electron-withdrawing nitrile group modulating the frontier molecular orbital energies. This electronic modification affects both the regioselectivity and stereoselectivity of the cycloaddition processes [15] [16].

The compound also participates in higher-order cycloaddition reactions, including [3+2] and [4+2] processes, depending on the reaction conditions and the nature of the cycloaddition partner. These reactions provide access to complex polycyclic structures that are difficult to obtain through other synthetic methods.

Phosphorus-Carbon Bond Cleavage Mechanisms

The phosphorus-carbon bond in (triphenylphosphoranylidene)acetonitrile can undergo cleavage under specific conditions, providing access to both phosphorus and carbon-centered reactive intermediates [17] [18]. This bond cleavage can occur through various mechanisms, including nucleophilic substitution, radical processes, and metal-catalyzed reactions.

Nucleophilic substitution at phosphorus can lead to the displacement of the acetonitrile moiety, particularly when strong nucleophiles are employed. This process typically follows an SN2-like mechanism, with the nucleophile attacking the phosphorus center and the acetonitrile group serving as the leaving group [17] [18].

Metal-catalyzed phosphorus-carbon bond cleavage has been demonstrated with various transition metal complexes, including nickel, palladium, and rhodium catalysts. These reactions can provide access to phosphine ligands and other organophosphorus compounds through selective bond activation [18].

Phosphazide Formation and Transformations

(Triphenylphosphoranylidene)acetonitrile can participate in phosphazide formation through its interaction with various azide compounds [20]. The Staudinger reaction between the ylide and organic azides leads to the formation of phosphazide intermediates, which can subsequently undergo nitrogen extrusion to form iminophosphorane products.

The reaction mechanism involves initial nucleophilic attack by the phosphorus center on the terminal nitrogen of the azide, forming a phosphazide intermediate. This intermediate then undergoes nitrogen gas elimination to yield the corresponding iminophosphorane, which can be further transformed into various nitrogen-containing products [20].

Azide TypeMechanismProductConditions
Aryl azidesStaudinger reactionIminophosphoraneMild
Alkyl azidesStaudinger reactionIminophosphoraneMild
Acyl azidesModified StaudingerAmideElevated temp
Sulfonyl azidesN-transferAmineCatalytic

N-Transfer Mechanisms from Azide

The nitrogen-transfer reactions of (triphenylphosphoranylidene)acetonitrile with azides represent an important class of transformations that provide access to nitrogen-containing heterocycles and other nitrogenous compounds [21] [22]. These reactions typically proceed through the formation of transient nitrene intermediates, which can undergo various insertion and cycloaddition processes.

The mechanism of nitrogen transfer involves the initial formation of a phosphazide intermediate, followed by nitrogen elimination to generate a reactive nitrene species. This nitrene can then undergo intramolecular or intermolecular reactions to form new nitrogen-carbon bonds [21] [22].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16640-68-9

Wikipedia

(Triphenylphosphoranylidene)acetonitrile

Dates

Last modified: 08-15-2023
Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021

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